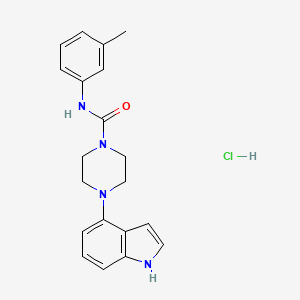
1-Piperazinecarboxamide,4-(1h-indol-4-yl)-n-(3-methylphenyl)-,hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Piperazinecarboxamide,4-(1h-indol-4-yl)-n-(3-methylphenyl)-,hydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, neurology, and pharmacology. This compound is also known by its chemical name, MK-801, and is widely used in laboratory experiments to study the mechanism of action of various drugs and their effects on the central nervous system.
Mécanisme D'action
The mechanism of action of 1-Piperazinecarboxamide,4-(1h-indol-4-yl)-n-(3-methylphenyl)-,hydrochloride involves the inhibition of the NMDA receptor. This inhibition results in the prevention of the influx of calcium ions into the cell, which is necessary for the activation of various intracellular signaling pathways. This inhibition leads to the disruption of synaptic plasticity and can result in various physiological effects such as impaired learning and memory.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-Piperazinecarboxamide,4-(1h-indol-4-yl)-n-(3-methylphenyl)-,hydrochloride are primarily related to its inhibition of the NMDA receptor. This inhibition can result in various effects such as impaired learning and memory, reduced neuronal excitability, and altered synaptic plasticity. Additionally, this compound has been shown to have neuroprotective effects in various animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-Piperazinecarboxamide,4-(1h-indol-4-yl)-n-(3-methylphenyl)-,hydrochloride in laboratory experiments is its ability to selectively inhibit the NMDA receptor. This selectivity allows for the study of the specific effects of NMDA receptor inhibition on various physiological processes. However, one limitation of using this compound is its potential toxicity at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving 1-Piperazinecarboxamide,4-(1h-indol-4-yl)-n-(3-methylphenyl)-,hydrochloride. One potential area of research is the development of novel drugs that target the NMDA receptor for the treatment of various neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in various fields of scientific research.
Méthodes De Synthèse
The synthesis of 1-Piperazinecarboxamide,4-(1h-indol-4-yl)-n-(3-methylphenyl)-,hydrochloride is a complex process that involves several steps. The most common method of synthesis involves the reaction of 1-(1H-indol-4-yl)piperazine with 3-methylbenzoyl chloride in the presence of a base such as sodium hydroxide. The resulting compound is then treated with hydrochloric acid to obtain the final product.
Applications De Recherche Scientifique
1-Piperazinecarboxamide,4-(1h-indol-4-yl)-n-(3-methylphenyl)-,hydrochloride has numerous applications in scientific research. It is commonly used as a tool to study the mechanism of action of various drugs that target the N-methyl-D-aspartate (NMDA) receptor. This receptor plays a critical role in the regulation of synaptic plasticity and is involved in various physiological processes such as learning and memory.
Propriétés
IUPAC Name |
4-(1H-indol-4-yl)-N-(3-methylphenyl)piperazine-1-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O.ClH/c1-15-4-2-5-16(14-15)22-20(25)24-12-10-23(11-13-24)19-7-3-6-18-17(19)8-9-21-18;/h2-9,14,21H,10-13H2,1H3,(H,22,25);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUTDCPDDXZCCBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CCN(CC2)C3=CC=CC4=C3C=CN4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Piperazinecarboxamide,4-(1h-indol-4-yl)-n-(3-methylphenyl)-,hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

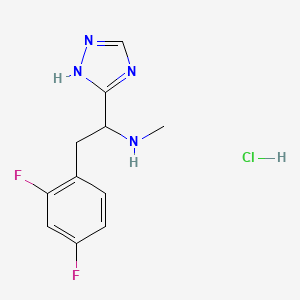
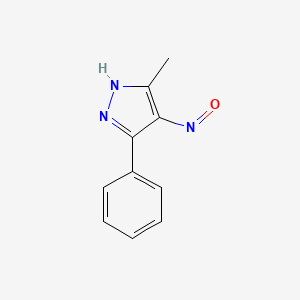
![Ethyl 5-[benzenesulfonyl(phenoxycarbonyl)amino]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2812651.png)
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-2-methylpropanoic acid](/img/structure/B2812652.png)
![2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2812655.png)
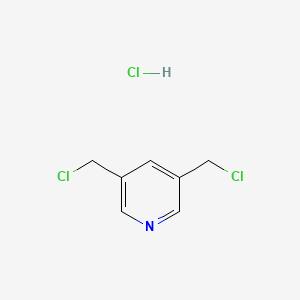
![3-(1-(2-(benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2812658.png)
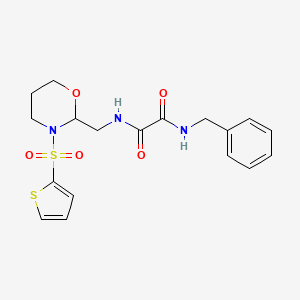
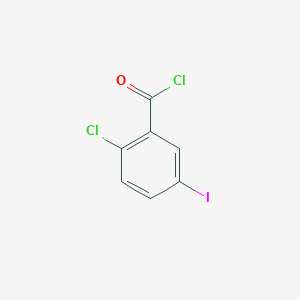
![4-{1-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B2812661.png)
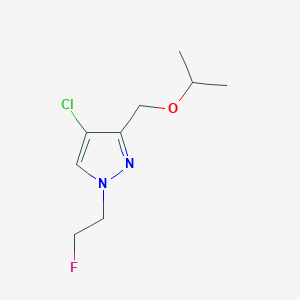
![1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-5-amine](/img/structure/B2812666.png)

![1-{4-[3-(1H-imidazol-1-yl)propyl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B2812670.png)